molecular formula C14H18O3 B13874724 4-Pentyloxycinnamic acid

4-Pentyloxycinnamic acid

Cat. No.: B13874724
M. Wt: 234.29 g/mol
InChI Key: WXPBGFBUVHLMSK-UHFFFAOYSA-N
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Description

(E)-3-(4-pentoxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a pentoxy group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-pentoxyphenyl)prop-2-enoic acid typically involves the reaction of 4-pentoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and dehydration to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of (E)-3-(4-pentoxyphenyl)prop-2-enoic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-pentoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions include various substituted phenylpropanoic acids, ketones, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-3-(4-pentoxyphenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-pentoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-propoxyphenyl)prop-2-enoic acid
  • (E)-3-(4-pent-4-enoxyphenyl)prop-2-enoic acid

Uniqueness

(E)-3-(4-pentoxyphenyl)prop-2-enoic acid is unique due to the presence of the pentoxy group, which imparts distinct chemical and physical properties compared to similar compounds. This structural feature may influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-pentoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-2-3-4-11-17-13-8-5-12(6-9-13)7-10-14(15)16/h5-10H,2-4,11H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPBGFBUVHLMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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